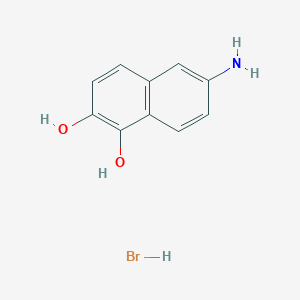

![molecular formula C14H13N3 B2625688 5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole CAS No. 6507-10-4](/img/structure/B2625688.png)

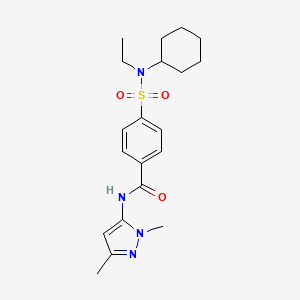

5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

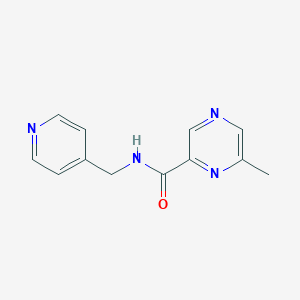

5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.279. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Antimicrobial Activities

5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds exhibited high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The structure–activity relationships and molecular docking studies of these compounds also show a high correlation between predicted and actual activities as antioxidants and antibacterials (Bassyouni et al., 2012).

Luminescent Properties in Transition Metal Complexes

The luminescent properties of transition metal complexes involving this compound ligand have been studied. A particular platinum(II) complex demonstrated luminescence in the solid state at room temperature, showing potential applications in photophysical studies (Destefano & Geiger, 2017).

In Vitro Anticancer Activity

A series of compounds incorporating the this compound motif have been synthesized and evaluated for their anticancer activity. Among these, certain derivatives displayed significant antiproliferative activity, especially against specific cancer cell lines, indicating their potential in anticancer drug development (Rasal, Sonawane, & Jagtap, 2020).

Selective Palladation in Macrocyclic Ligands

Research involving this compound focused on selective palladation in large macrocyclic ligands, leading to the development of new coordination compounds. This work contributes to the understanding of molecular interactions in coordination chemistry (Meyer et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been reported to target sterol 14-alpha demethylase (cyp51) in candida species . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

It’s suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

Similar compounds have been reported to interfere with the ergosterol biosynthesis pathway . By inhibiting the enzyme Sterol 14-alpha demethylase (CYP51), these compounds prevent the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .

Pharmacokinetics

It’s suggested that similar compounds could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

Similar compounds have been reported to exhibit potent activity against candida species, including several multidrug-resistant strains . These compounds have shown minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .

Properties

IUPAC Name |

5,6-dimethyl-2-pyridin-3-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-6-12-13(7-10(9)2)17-14(16-12)11-4-3-5-15-8-11/h3-8H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTQYKZDUKVADS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

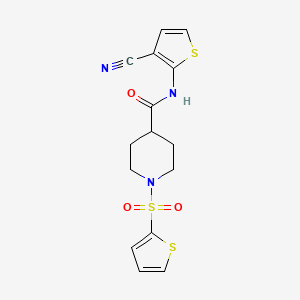

![3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2625611.png)

![6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2625614.png)

![N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2625618.png)

![5-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2625628.png)